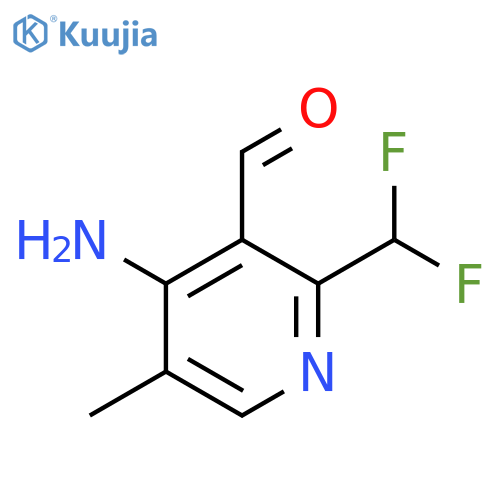

Cas no 1806800-97-4 (4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde

-

- インチ: 1S/C8H8F2N2O/c1-4-2-12-7(8(9)10)5(3-13)6(4)11/h2-3,8H,1H3,(H2,11,12)

- InChIKey: UPDCVKVVWGONFY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C=O)=C(C(C)=CN=1)N)F

計算された属性

- せいみつぶんしりょう: 186.06

- どういたいしつりょう: 186.06

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 56

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029065387-1g |

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde |

1806800-97-4 | 97% | 1g |

$1,490.00 | 2022-03-31 |

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde 関連文献

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehydeに関する追加情報

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde (CAS No. 1806800-97-4)

4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde is a versatile and intriguing compound with the CAS registry number 1806800-97-4. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with an amino group at position 4, a difluoromethyl group at position 2, a methyl group at position 5, and a carboxaldehyde group at position 3.

The pyridine ring serves as the core framework of this molecule, providing a rigid structure that facilitates various chemical reactions. The amino group at position 4 introduces nucleophilic properties, making it reactive in condensation reactions such as the formation of imines or amidines. The difluoromethyl group at position 2 adds electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain transformations. The methyl group at position 5 contributes steric effects, potentially influencing the molecule's conformation and reactivity.

The carboxaldehyde group at position 3 is particularly significant due to its ability to undergo various aldehyde-specific reactions, such as oxidation to carboxylic acids or reduction to alcohols. This functional group also enables the formation of enamine or hydrazone linkages, which are valuable in medicinal chemistry for drug design and delivery systems.

Recent studies have highlighted the potential of 4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties. The compound's ability to form stable complexes with metal ions has also been investigated for applications in catalysis and sensing technologies.

In the field of agrochemistry, this compound has shown promise as an intermediate in the synthesis of herbicides and fungicides. Its unique combination of functional groups allows for tailored modifications to enhance efficacy while minimizing environmental impact.

From a synthetic perspective, 4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde can be prepared through a variety of routes, including nucleophilic aromatic substitution and alkylation reactions. These methods have been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

The compound's stability under various conditions has also been a focus of recent research. Studies indicate that it exhibits good thermal stability and resistance to oxidative degradation, which are desirable properties for industrial applications.

In conclusion, 4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde (CAS No. 1806800-97-4) is a multifaceted compound with significant potential across multiple domains. Its unique structure and reactivity make it an invaluable building block in modern organic synthesis, paving the way for innovative solutions in medicine, agriculture, and materials science.

1806800-97-4 (4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde) 関連製品

- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)

- 2229158-32-9(methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)

- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)

- 1497912-35-2(2-{(3-methylphenyl)methylamino}propane-1,3-diol)

- 1698431-42-3(2-Fluoro-3-methyl-5-nitrobenzamide)

- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)

- 2229649-98-1(3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid)

- 1797710-93-0(3-(4-Fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)

- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)

- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)